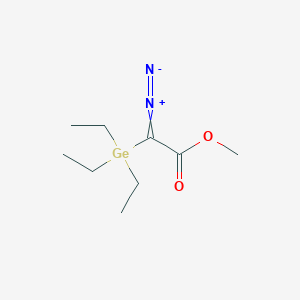![molecular formula C13H9N5 B14604839 Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- CAS No. 61006-52-8](/img/structure/B14604839.png)
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: This compound shares a similar tetrazole ring fused to a pyrimidine ring and has been studied for its medicinal properties.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
61006-52-8 |
|---|---|
Molekularformel |
C13H9N5 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
5-methyl-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13-15-16-17-18(9)13/h2-7H,1H3 |
InChI-Schlüssel |
VGCWFUBFUXGYNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=NN=NN12)C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)




